6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one
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Overview
Description
6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the chromenone core, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a chromenone precursor. The reaction conditions often require the use of solvents like acetone or dichloromethane and catalysts such as anhydrous potassium carbonate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one can be compared with other chromenone derivatives, such as:
- 6-Bromo-3-methyl-4H-chromen-4-one
- 7-Fluoro-4H-chromen-4-one
- 8-Methyl-4H-chromen-4-one
These compounds share similar structural features but differ in the substitution pattern, which can influence their chemical reactivity and biological activity. The unique combination of bromine, fluorine, and methyl groups in this compound makes it distinct and potentially more versatile in various applications .
Properties
Molecular Formula |
C10H6BrFO2 |
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Molecular Weight |
257.06 g/mol |
IUPAC Name |
6-bromo-7-fluoro-8-methylchromen-4-one |
InChI |
InChI=1S/C10H6BrFO2/c1-5-9(12)7(11)4-6-8(13)2-3-14-10(5)6/h2-4H,1H3 |
InChI Key |
MXDSSIHPCFSATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1F)Br)C(=O)C=CO2 |
Origin of Product |
United States |
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